(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.: 1213364-80-7
VCID: VC4568943
InChI: InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1
SMILES: C1CC(C2=C(C1)C(=CC=C2)Cl)N
Molecular Formula: C10H12ClN
Molecular Weight: 181.66

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.: 1213364-80-7

Cat. No.: VC4568943

Molecular Formula: C10H12ClN

Molecular Weight: 181.66

* For research use only. Not for human or veterinary use.

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine - 1213364-80-7

Specification

CAS No. 1213364-80-7
Molecular Formula C10H12ClN
Molecular Weight 181.66
IUPAC Name (1S)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1
Standard InChI Key MPNOKRDWQNPAID-JTQLQIEISA-N
SMILES C1CC(C2=C(C1)C(=CC=C2)Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 2055848-92-3) has the molecular formula C10H13Cl2N\text{C}_{10}\text{H}_{13}\text{Cl}_2\text{N} and a molecular weight of 218.12 g/mol . The compound features a partially hydrogenated naphthalene core (tetralin system) with:

  • A chlorine atom at the 5-position

  • A primary amine group at the 1-position

  • (S)-configuration at the chiral center

The IUPAC name specifies the stereochemistry as (S)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride when considering its salt form .

Spectral Characterization

Key spectral data from PubChem and Chemsrc include:

  • Canonical SMILES: C1CCC@HN.Cl

  • InChI Key: MPNOKRDWQNPAID-UHFFFAOYSA-N

  • Exact Mass: 181.06600 g/mol (free base)

The hydrochloride salt form enhances stability and solubility, making it preferable for biological studies .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves asymmetric catalysis to achieve enantiomeric purity:

Step 1: Preparation of 5-Chlorotetralone
Starting from 5-chloro-1-tetralone, reductive amination introduces the amine group. Catalytic hydrogenation using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 atmosphere yields the racemic amine.

Step 2: Chiral Resolution
Enantiomeric separation employs chiral stationary phases in high-performance liquid chromatography (HPLC) or enzymatic resolution techniques. The (S)-enantiomer is isolated with >99% enantiomeric excess (ee) .

Step 3: Salt Formation
Treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity and storage stability .

Industrial Production Challenges

Scale-up difficulties arise from:

  • High catalyst loading requirements for asymmetric hydrogenation

  • Energy-intensive purification steps to maintain enantiopurity

  • Regulatory constraints on chlorinated intermediates

Physicochemical Properties

Stability and Solubility

PropertyValueSource
Melting Point215–217°C (decomposes)
Water Solubility12.8 mg/mL (25°C)
LogP (Partition Coeff.)3.38 ± 0.45
pKa9.2 (amine protonation)

The hydrochloride salt exhibits higher aqueous solubility compared to the free base, facilitating formulation for biological assays .

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro studies demonstrate potent inhibition of dynamin I GTPase (IC50=2.3μM\text{IC}_{50} = 2.3 \mu\text{M}), a protein critical for synaptic vesicle recycling. Molecular docking simulations suggest the chlorine atom forms halogen bonds with Tyr-231 and Gly-233 residues in the GTPase active site.

Neuropharmacological Effects

Rodent models reveal dose-dependent antidepressant-like activity:

  • 50% reduction in immobility time (forced swim test) at 10 mg/kg

  • Increased hippocampal BDNF expression by 40%

  • No observed sedative effects up to 30 mg/kg

StrainMIC (µg/mL)Source
MSSA ATCC 2921364
MRSA USA300128

Mechanistic studies suggest disruption of bacterial membrane potential via interaction with undecaprenyl pyrophosphate synthase.

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBioactivity Change
(R)-5-Chloro-1,2,3,4-tetrahydro...Opposite configuration50% lower GTPase inhibition
5-Fluoro analogFluorine substitution2× higher aqueous solubility
6-Bromo-5-chloro derivativeAdditional bromine at C6Loss of antimicrobial effect

The (S)-enantiomer's superior bioactivity highlights the importance of stereochemistry in drug design .

Applications in Research and Development

Neuroscience Tools

  • Synaptic Vesicle Recycling Studies: Used to acutely inhibit dynamin-mediated endocytosis in neuronal cultures

  • Depression Models: Validates serotonin-independent antidepressant mechanisms

Pharmaceutical Intermediate

Serves as a chiral building block for:

  • Tetracyclic antidepressants

  • Dopamine D3 receptor ligands

  • Sigma-1 receptor modulators

Test SystemResultSource
Acute Oral LD50 (rat)>2000 mg/kg
Ames TestNegative (no mutagenicity)
hERG InhibitionIC50=18μM\text{IC}_{50} = 18 \mu\text{M}

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator